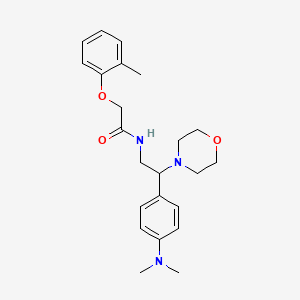
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide, also known as BML-275 or Compound C, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide is a potent and selective inhibitor of AMPK, which is a cellular energy sensor that regulates various metabolic pathways in response to changes in energy status. AMPK is activated by an increase in the AMP/ATP ratio, which occurs during conditions of cellular stress, such as hypoxia or glucose deprivation. Once activated, AMPK promotes the catabolic pathways that generate ATP and inhibits the anabolic pathways that consume ATP. This compound inhibits the activity of AMPK by binding to the catalytic subunit of the enzyme, preventing its activation by phosphorylation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by suppressing the activity of AMPK. In adipocytes, this compound inhibits insulin-stimulated glucose uptake and promotes lipolysis by inhibiting the activity of AMPK. In skeletal muscle cells, this compound inhibits glucose uptake and glycogen synthesis by inhibiting the activity of AMPK. In liver cells, this compound inhibits gluconeogenesis and promotes fatty acid oxidation by inhibiting the activity of AMPK.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has several advantages as a research tool, including its high potency and selectivity for AMPK inhibition, its ability to inhibit AMPK in various cell types and tissues, and its availability as a commercial reagent. However, there are also some limitations to its use in lab experiments, including its potential off-target effects, its potential toxicity at high concentrations, and the need for careful interpretation of results due to the complex nature of AMPK signaling pathways.
Zukünftige Richtungen
There are several future directions for research on N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide, including the identification of its downstream targets and the development of more potent and selective inhibitors of AMPK. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and inflammation. Finally, the development of new methods for the delivery of this compound to specific tissues and cell types could enhance its therapeutic potential and reduce potential side effects.
Synthesemethoden
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide involves the reaction of 2-(o-tolyloxy)acetic acid with thionyl chloride to form 2-(o-tolyloxy)acetyl chloride. This is then reacted with N-(2-aminoethyl)morpholine to form N-(2-(o-tolyloxy)acetyl)-2-(morpholino)ethylamine. The final step involves the reaction of this intermediate with dimethylformamide dimethyl acetal to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to inhibit the activity of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. This inhibition leads to the suppression of various cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis.
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-18-6-4-5-7-22(18)29-17-23(27)24-16-21(26-12-14-28-15-13-26)19-8-10-20(11-9-19)25(2)3/h4-11,21H,12-17H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQDEQHEWPVJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2914523.png)
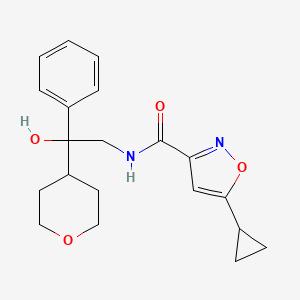
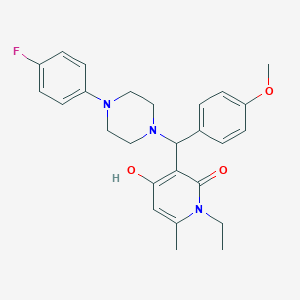
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914527.png)
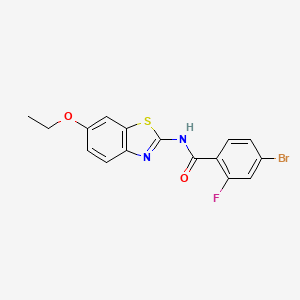

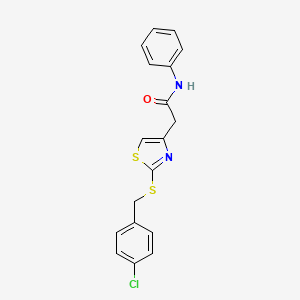
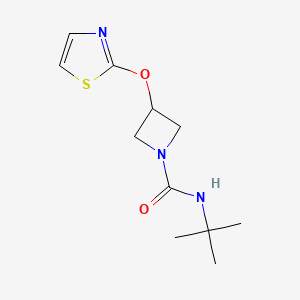

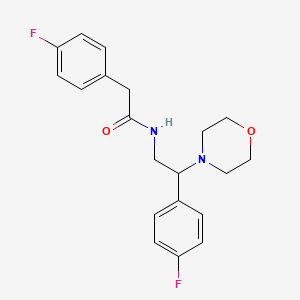
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2914535.png)
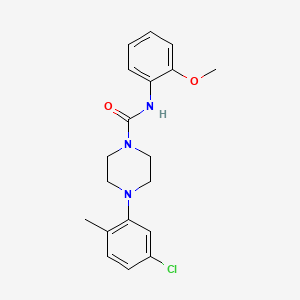
![4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2914542.png)
![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B2914544.png)